molecular formula C23H17FN2O4 B10757721 (3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime

(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime

Cat. No.: B10757721
M. Wt: 404.4 g/mol
InChI Key: WUSSFSFZXULXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are characterized by a benzene ring fused to a 1,3-dioxane ring

Preparation Methods

The synthetic routes for (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime typically involve multi-step organic synthesis. The preparation methods include:

Chemical Reactions Analysis

(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this kinase, leading to modulation of downstream signaling pathways.

Comparison with Similar Compounds

(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime can be compared with other benzo-1,3-dioxane derivatives and indole-dione compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17FN2O4

Molecular Weight

404.4 g/mol

IUPAC Name

1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-nitroso-4-phenylindol-2-ol

InChI

InChI=1S/C23H17FN2O4/c24-17-9-15(22-16(10-17)12-29-13-30-22)11-26-19-8-4-7-18(14-5-2-1-3-6-14)20(19)21(25-28)23(26)27/h1-10,27H,11-13H2

InChI Key

WUSSFSFZXULXOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CN3C4=CC=CC(=C4C(=C3O)N=O)C5=CC=CC=C5)OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.